molecular formula C7H13ClN2O B2463179 1-(3-Chloropropyl)-3-methylimidazolidin-2-one CAS No. 3367-06-4

1-(3-Chloropropyl)-3-methylimidazolidin-2-one

Cat. No.: B2463179
CAS No.: 3367-06-4
M. Wt: 176.64
InChI Key: QBHAQYJNTMNFSK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-methylimidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 3-chloropropyl chain at position 1 and a methyl group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing. Its molecular formula is C7H11ClN2O, with a molecular weight of 186.63 g/mol. Evidence indicates that the compound was discontinued by suppliers like CymitQuimica, possibly due to challenges in stability, synthetic efficiency, or market demand .

The chloropropyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the imidazolidinone core contributes to hydrogen-bonding interactions. These properties make it valuable for constructing complex molecules, though its discontinued status suggests limitations compared to alternatives.

Properties

IUPAC Name

1-(3-chloropropyl)-3-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHAQYJNTMNFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3367-06-4
Record name 1-(3-chloropropyl)-3-methylimidazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-3-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with 3-methylimidazolidin-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-methylimidazolidin-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of different imidazolidinone derivatives with varying degrees of saturation.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted imidazolidinones, while oxidation reactions can produce imidazolidinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including substitution, oxidation, and reduction reactions, which allow for the creation of diverse derivatives .

Biology

  • Antimicrobial and Antifungal Properties : Research has indicated that 1-(3-Chloropropyl)-3-methylimidazolidin-2-one exhibits antimicrobial activity against several bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Medicine

  • Potential Pharmaceutical Applications : Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its structure suggests potential activity as an inhibitor of specific enzymes involved in cancer progression, particularly CYP 17, which is relevant for treating androgen-dependent cancers like prostate cancer .

Antimicrobial Activity Study (2024)

  • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

  • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, highlighting its potential in inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-methylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) CAS Number
1-(3-Chloropropyl)-3-methylimidazolidin-2-one C7H11ClN2O 186.63 3-chloropropyl, methyl Not reported Not explicitly stated
1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazol-2-one C10H11ClN2O 210.66 3-chloropropyl, benzimidazolone Not reported 62780-89-6
1-(3-Chloropropyl)pyrrolidine hydrochloride C7H15Cl2N 184.11 3-chloropropyl, pyrrolidine Not reported Not explicitly stated
1-(3-Chloropropyl)-1H-imidazole C6H9ClN2 144.60 3-chloropropyl, imidazole Not reported Not explicitly stated

Key Observations :

  • Core Heterocycle: The target compound’s imidazolidin-2-one core distinguishes it from benzimidazolone (aromatic fused ring) and pyrrolidine (saturated 5-membered amine) derivatives. The imidazolidinone’s carbonyl group enhances polarity and hydrogen-bonding capacity compared to pyrrolidine’s amine .
  • Substituent Effects : The 3-chloropropyl chain is common across analogs, but the methyl group in the target compound may sterically hinder reactions compared to bulkier substituents in benzimidazolone derivatives .

Key Differences :

  • Pharmaceutical Relevance : Benzimidazolone derivatives dominate in drug synthesis (e.g., domperidone) due to their structural resemblance to bioactive scaffolds . The target compound’s discontinuation suggests inferior performance in such roles.
  • Reactivity: Pyrrolidine derivatives exhibit superior solubility and versatility in aqueous reactions compared to the target compound’s imidazolidinone core .

Stability and Industrial Viability

  • Thermal Stability: Benzimidazolone derivatives (e.g., 1-(3-chloropropyl)-2,3-dihydro-1H-benzimidazol-2-one) exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s saturated imidazolidinone may decompose under high temperatures .
  • Synthetic Yield : The target compound’s synthesis may suffer from lower yields compared to benzimidazolone analogs, which are optimized in domperidone production (22–30% yields reported for related intermediates) .

Biological Activity

1-(3-Chloropropyl)-3-methylimidazolidin-2-one, a derivative of imidazolidin-2-one, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to illustrate its potential applications in medicine.

This compound has the following chemical structure:

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 177.66 g/mol
  • CAS Number : 3367-06-4

This compound features a chloropropyl side chain and a methyl group attached to the imidazolidinone ring, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Studies suggest that it may function as an inhibitor of certain cytochrome P450 enzymes, particularly CYP17, which is involved in steroidogenesis and has implications for hormone-dependent cancers such as prostate cancer .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in androgen-dependent cancers. Its role as a CYP17 inhibitor positions it as a candidate for further development in cancer therapy, especially for prostate cancer treatment .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
Jarman et al. (2010)Identified as a potent inhibitor of CYP17, showing promise for prostate cancer treatment .
MDPI Research (2023)Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .
Recent Advances in Imidazolidinones (2019)Explored the synthesis and reactivity of imidazolidinone derivatives, highlighting their biological potential .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloropropylamine with methyl isocyanate under controlled conditions. The reaction pathway includes nucleophilic attack followed by cyclization to form the imidazolidinone ring structure.

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